Distearyl phosphate
Overview
Description
Distearyl phosphate, also known as dioctadecyl hydrogen phosphate, is a chemical compound with the molecular formula C36H75O4P. It is a type of phosphate ester and is commonly used as a surfactant in various industrial applications. This compound is characterized by its long hydrocarbon chains, which contribute to its hydrophobic properties .
Mechanism of Action
Target of Action
Distearyl phosphate, also known as Dioctadecyl hydrogen phosphate, is a type of phosphate surfactant . As a surfactant, its primary targets are the interfaces between different phases in a system, such as oil and water. It acts by reducing the surface tension at these interfaces, allowing for better mixing or emulsification .
Mode of Action
This compound interacts with its targets by inserting itself at the interface between different phases. The hydrophilic (water-attracting) phosphate group interacts with the water phase, while the hydrophobic (water-repelling) distearyl group interacts with the oil phase . This interaction disrupts the surface tension at the interface, allowing the different phases to mix more readily .
Biochemical Pathways
The action of this compound does not directly involve biochemical pathways within a cell or organism. Instead, its effects are primarily physical, altering the properties of the system in which it is used. Phosphates are ubiquitous molecules that enable critical intracellular biochemical reactions . Therefore, cells have elaborate responses to phosphate limitation .
Pharmacokinetics
As a surfactant, it is likely to be distributed throughout the system in which it is used, and its bioavailability would depend on the specific conditions of that system .
Result of Action
The primary result of this compound’s action is the emulsification or mixing of different phases within a system. This can have various effects depending on the specific application. For example, in detergents, it can enhance the removal of oil and dirt . In personal care products, it can improve the texture and stability of the product .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its effectiveness as a surfactant can be affected by the pH and temperature of the system . Additionally, its stability can be affected by strong acid conditions, under which it can be easily hydrolyzed .
Preparation Methods
Distearyl phosphate can be synthesized through several methods. One common synthetic route involves the reaction of stearyl alcohol with phosphoric acid. The reaction typically occurs under acidic conditions and requires a catalyst to facilitate the esterification process. Industrial production methods often involve the use of stearic acid and phosphorus oxychloride, followed by neutralization with a base to yield this compound .
Chemical Reactions Analysis
Distearyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Scientific Research Applications
Distearyl phosphate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifier in the formulation of various chemical products.
Biology: this compound is employed in the preparation of liposomes for drug delivery systems.
Medicine: It is used in the formulation of pharmaceutical products, particularly in the development of lipid-based drug delivery systems.
Industry: This compound is utilized in the production of cosmetics, lubricants, and plasticizers
Comparison with Similar Compounds
Distearyl phosphate can be compared with other similar compounds, such as:
Trisnonylphenyl phosphite: Used as a stabilizer in polyolefins.
Distearyl pentaerythritol diphosphite: Employed in similar applications as this compound but with different stabilizing properties.
Dioctadecyl hydrogen phosphate: Another phosphate ester with similar surfactant properties but different molecular structure. The uniqueness of this compound lies in its long hydrocarbon chains, which provide excellent hydrophobicity and surfactant properties
Properties
IUPAC Name |
dioctadecyl hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H75O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXGWNKDEMTFPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H75O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863065 | |
Record name | Dioctadecyl orthophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3037-89-6 | |
Record name | Distearyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3037-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Distearyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003037896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Distearyl phosphate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphoric acid, dioctadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dioctadecyl orthophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dioctadecyl hydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISTEARYL PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47N7586GSW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of distearyl phosphate influence its ability to form vesicles compared to its unsaturated counterparts?
A1: this compound (DSP) possesses saturated alkyl chains, leading to a more rigid structure compared to dioleyl phosphate (DOP) and dielaidyl phosphate (DEP) which contain cis and trans double bonds respectively []. This structural difference significantly impacts their phase transition behavior. DSP forms vesicles that undergo a cooperative gel-to-liquid crystalline phase transition at a specific temperature (72 °C) []. In contrast, the presence of unsaturation in DOP and DEP results in a broader, non-cooperative phase transition, suggesting increased chain flexibility influences the fluidity and packing within the vesicle bilayer [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.